molecular formula C9H12BClO3 B578695 2-Chloro-3-propoxyphenylboronic acid CAS No. 1256345-51-3

2-Chloro-3-propoxyphenylboronic acid

Cat. No.: B578695
CAS No.: 1256345-51-3
M. Wt: 214.452
InChI Key: GPEDIOJOGFVJCU-UHFFFAOYSA-N
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Description

2-Chloro-3-propoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position. Its molecular formula is C₉H₁₁BClO₃, with an approximate molecular weight of 226.5 g/mol (inferred from structurally similar compounds, e.g., ). Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and organic materials.

Properties

IUPAC Name

(2-chloro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEDIOJOGFVJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681523
Record name (2-Chloro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-51-3
Record name (2-Chloro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-propoxyphenylboronic acid typically involves the reaction of 2-chloro-3-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: 2-chloro-3-propoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis

Industrial Production Methods

Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-propoxyphenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C)

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: 2-chloro-3-propoxyphenol

    Substitution: Various substituted phenylboronic acids

Scientific Research Applications

2-Chloro-3-propoxyphenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form stable covalent bonds with biological molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Chloro-3-propoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 2-Cl, 3-OCH₂CH₂CH₃ C₉H₁₁BClO₃ ~226.5 Discontinued; propoxy group enhances lipophilicity
2-Chloro-3-(trifluoromethyl)phenylboronic acid 2-Cl, 3-CF₃ C₇H₅BClF₃O₂ 239.47 Contains anhydride impurities; CF₃ group increases electron-withdrawing effects, altering reactivity in cross-couplings
3-Chloro-4-methoxy-5-methylphenylboronic acid 3-Cl, 4-OCH₃, 5-CH₃ C₈H₁₀BClO₃ 214.43 Methoxy and methyl groups donate electrons, improving stability but reducing coupling efficiency
2-Chloro-3-cyclopropyl-5-methoxyphenylboronic acid 2-Cl, 3-cyclopropyl, 5-OCH₃ C₁₀H₁₂BClO₃ 226.46 Cyclopropyl group introduces steric hindrance; requires storage at -20°C
(5-Chlorothiophen-2-yl)boronic acid Thiophene ring, 5-Cl C₄H₃BClO₂S 176.39 Thiophene-based; sulfur atom enhances π-conjugation but reduces solubility in polar solvents

Biological Activity

2-Chloro-3-propoxyphenylboronic acid (CAS Number: 1256345-51-3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H12_{12}BClO2_2
  • Molecular Weight : 213.47 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Melting Point : 160 °C
  • Boiling Point : 349.3 ± 52.0 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins involved in several biochemical pathways.

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes, particularly those involved in cancer cell proliferation and antibiotic resistance mechanisms.
  • Cell Signaling Modulation : By binding to specific receptors, it may influence cell signaling pathways, contributing to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial properties when tested against resistant strains .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
  • Cytotoxicity : In vitro assays have demonstrated that the compound possesses cytotoxic effects on various cancer cell lines, with viability assays showing reduced cell proliferation at specific concentrations .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a synergistic effect when combined with conventional antibiotics, reducing the MIC significantly compared to antibiotics alone .
  • Cytotoxicity in Cancer Research :
    • In a series of experiments involving human cancer cell lines, the compound was tested for its ability to induce apoptosis. Results showed a dose-dependent increase in apoptotic markers at concentrations above 10 µg/mL .

Safety and Handling

Due to its chemical properties, appropriate safety measures should be taken when handling this compound:

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Handle in a well-ventilated area to avoid inhalation of dust or aerosols .

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